2-Bromo-4-chloro-6-nitrophenol
Overview
Description
2-Bromo-4-chloro-6-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3 It is a phenolic compound that contains bromine, chlorine, and nitro functional groups
Mechanism of Action
Target of Action
Nitro compounds, such as this one, are known to interact with various biological molecules due to their reactivity .
Mode of Action
The mode of action of 2-Bromo-4-chloro-6-nitrophenol is likely through a nucleophilic aromatic substitution reaction . The nitro group on the phenol ring makes the compound susceptible to nucleophilic attack, leading to the substitution of the halogen atoms (bromine and chlorine) on the ring .
Biochemical Pathways
It’s known that nitrophenols can be metabolized by certain bacterial strains via specific degradation pathways . The exact pathways and their downstream effects for this compound remain to be elucidated.
Pharmacokinetics
Its molecular weight is 25245 Da , which is within the range generally favorable for oral bioavailability. It has a density of 2.0±0.1 g/cm3 and a boiling point of 250.1±35.0 °C at 760 mmHg . These properties could influence its absorption and distribution in the body.
Result of Action
Nitrophenols are known to have various biological activities, including potential anti-tumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is stable under normal conditions but may decompose when exposed to heat or light . It’s also a flammable substance and can react violently with oxidizing agents . These factors should be considered when handling or storing the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-6-nitrophenol can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of phenol. One common method involves the following steps:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromophenol.
Chlorination: The 2-bromophenol is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-bromo-4-chlorophenol.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used under basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Substituted phenols or ethers.
Reduction: 2-Bromo-4-chloro-6-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Bromo-4-chloro-6-nitrophenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but lacks the bromine atom.
2-Bromo-4-nitrophenol: Similar structure but lacks the chlorine atom.
2,6-Dichloro-4-nitrophenol: Similar structure but has an additional chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-chloro-6-nitrophenol is unique due to the combination of bromine, chlorine, and nitro groups on the phenolic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-bromo-4-chloro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBOBTAMSJHELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303225 | |
Record name | 2-bromo-4-chloro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-10-5 | |
Record name | 15969-10-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-chloro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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